Antiarrhythmic Efficacy: Reduced Sympatholytic Liability Versus Bethanidine
Patent data directly comparing the N-p-methoxybenzyl-N',N"-dimethylguanidine derivative to bethanidine demonstrates that the 4-methoxybenzyl-containing analog retains comparable antiarrhythmic efficacy while exhibiting significantly reduced sympathetic blocking action [1]. This property translates to lower adverse blood pressure effects during arrhythmia treatment, a clinically meaningful advantage [2].
| Evidence Dimension | Sympathetic Blocking Activity |
|---|---|
| Target Compound Data | Significantly less sympathetic blocking action |
| Comparator Or Baseline | Bethanidine |
| Quantified Difference | Not numerically quantified in available disclosure; described as 'significantly less' with comparable antiarrhythmic efficacy |
| Conditions | Mammalian ventricular and atrial fibrillation models |
Why This Matters
Reduced sympatholytic liability enables antiarrhythmic treatment with diminished blood pressure compromise—a therapeutic window advantage.
- [1] US3949089A. Substituted guanidine compounds as antifibrillatory agents. United States Patent. Filed 1974. View Source
- [2] US3949089A. Substituted guanidine compounds as antifibrillatory agents. United States Patent. Claim language regarding N-p-methoxybenzyl-N',N"-dimethylguanidine acid addition salts. View Source
